Cas no 1806969-62-9 (Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate)

Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structure features both difluoromethyl and trifluoromethyl groups, enhancing its reactivity and potential as a versatile intermediate. The presence of an amino group at the 4-position and an ester moiety at the 5-position allows for further functionalization, making it valuable in the synthesis of bioactive compounds. The fluorine substituents contribute to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in the development of fluorinated heterocycles, offering precise control over molecular properties for targeted applications.
Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate structure
1806969-62-9 structure
Product Name:Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
CAS No:1806969-62-9
MF:C9H7F5N2O2
MW:270.156099557877
CID:4858144
Update Time:2025-06-11

Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
    • Inchi: 1S/C9H7F5N2O2/c1-18-8(17)3-2-16-6(7(10)11)4(5(3)15)9(12,13)14/h2,7H,1H3,(H2,15,16)
    • InChI Key: HNPZHTOXUZRDKX-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(F)F)=NC=C(C(=O)OC)C=1N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 310
  • XLogP3: 2.1
  • Topological Polar Surface Area: 65.2

Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063616-250mg
Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
1806969-62-9 97%
250mg
$998.40 2022-03-31
Alichem
A029063616-500mg
Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
1806969-62-9 97%
500mg
$1,630.00 2022-03-31
Alichem
A029063616-1g
Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
1806969-62-9 97%
1g
$2,950.20 2022-03-31

Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Related Literature

Additional information on Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate

Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1806969-62-9): A Comprehensive Overview

Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate, identified by its CAS number 1806969-62-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents. The presence of multiple fluorinated substituents and an amino group in its framework imparts unique chemical properties that make it a valuable candidate for further exploration.

The molecular structure of Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate consists of a pyridine core substituted with a carboxylate ester at the 5-position, an amino group at the 4-position, and two fluorinated methyl groups at the 2- and 3-positions. This specific arrangement of functional groups contributes to its reactivity and potential biological activity. The fluorine atoms, in particular, play a crucial role in modulating the compound's pharmacokinetic properties, including its solubility, metabolic stability, and binding affinity to biological targets.

In recent years, there has been a growing interest in the development of fluorinated pyridines as pharmacophores due to their ability to enhance drug efficacy and bioavailability. Studies have demonstrated that the introduction of fluorine atoms into heterocyclic compounds can lead to improved metabolic stability, increased lipophilicity, and enhanced binding interactions with enzymes and receptors. The compound Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate exemplifies these advantages, making it a compelling candidate for further investigation.

One of the most notable applications of this compound is in the field of antiviral and anticancer research. The unique structural features of Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate suggest that it may interact with viral proteases or kinases, thereby inhibiting viral replication or tumor growth. Preliminary computational studies have indicated that this compound exhibits promising binding affinity to several key enzymes involved in viral replication cycles. These findings have prompted researchers to explore its potential as a lead compound for the development of novel antiviral agents.

Furthermore, the compound's structural motif has been investigated for its potential role in modulating immune responses. Fluorinated pyridines have been shown to exhibit immunomodulatory effects by influencing the activity of various cytokines and immune cells. The presence of both amino and carboxylate functional groups in Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate provides multiple sites for interaction with biological targets, suggesting its potential as an immunoregulatory agent. This has opened up new avenues for research into chronic inflammatory diseases and autoimmune disorders.

The synthesis of Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate presents unique challenges due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in constructing the desired fluorinated pyridine core. These advancements have not only facilitated the production of this compound but also opened up new possibilities for modifying its structure to optimize its biological activity.

In conclusion, Methyl 4-amino-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1806969-62-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, particularly the presence of multiple fluorinated substituents and an amino group, make it a valuable candidate for developing novel therapeutic agents. The growing body of research on fluorinated pyridines underscores their importance as pharmacophores in drug discovery. As our understanding of this compound's properties continues to evolve, it is likely that new applications will emerge, further solidifying its role in medicinal chemistry.

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